Hydroxystilbamidine bis(methanesulfonate)
Beschreibung
Hydroxystilbamidine bis(methanesulfonate) is a fluorescent cationic dye widely used as a retrograde neuronal tracerThis compound is particularly valuable in neuroanatomical research due to its intense fluorescence and high resistance to fading .
Eigenschaften
Molekularformel |
C18H24N4O7S2 |
|---|---|
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate |
InChI |
InChI=1S/C16H16N4O.2CH4O3S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*1-5(2,3)4/h1-9,21H,(H3,17,18)(H3,19,20);2*1H3,(H,2,3,4)/b4-1+;; |
InChI-Schlüssel |
YGNSQKCULHSJDC-HFPMQDOPSA-N |
Isomerische SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N |
Kanonische SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=[NH2+])N)O)C(=[NH2+])N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Hydroxystilbamidine bis(methanesulfonate) can be synthesized through a series of chemical reactions involving the condensation of 2-hydroxybenzaldehyde with 4-carbamimidoylbenzaldehyde, followed by the addition of methanesulfonic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for yield and purity.
Analyse Chemischer Reaktionen
Hydroxystilbamidine bis(methanesulfonate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Hydroxystilbamidine bis(methanesulfonate) has numerous applications in scientific research:
Neuroanatomy: Used as a retrograde tracer to map neural pathways and study the morphology of neurons
Cell Biology: Employed in fluorescence microscopy to label and visualize cellular structures.
Medicine: Investigated for its potential in diagnosing and treating neurological disorders.
Industry: Utilized in the development of fluorescent probes and dyes for various applications
Wirkmechanismus
The mechanism of action of Hydroxystilbamidine bis(methanesulfonate) involves its ability to cross cell membranes in its uncharged form and bind to intracellular targets. It primarily targets extracellular DNA and lysosomes, leading to the inhibition of cell division and reproduction in certain organisms . In neurons, it labels the cell body and dendrites, allowing for detailed mapping of neural connections .
Vergleich Mit ähnlichen Verbindungen
Hydroxystilbamidine bis(methanesulfonate) is unique due to its intense fluorescence and high resistance to fading. Similar compounds include:
Fluorescein: Another fluorescent dye used in various biological applications.
Rhodamine: Known for its bright fluorescence and use in microscopy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
